![molecular formula C20H28N6O5 B13426496 5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)
5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone is a complex organic compound belonging to the pyrimido[5,4-g]pteridine family This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a tetrone configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a DNA intercalator, which can interfere with DNA replication and transcription processes.
Industry: It is used in the development of advanced materials and as a component in certain chemical sensors.
Mechanism of Action
The mechanism of action of 5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to induce oxidative damage further enhances its antitumor activity by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1,3,7,9-Tetramethylpyrimido[5,4-g]pteridine-2,4,6,8-tetrone: This compound shares a similar core structure but differs in the substituent groups attached to the nitrogen atoms.
1,3,7,9-Tetrabutyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone: Another similar compound with different alkyl groups, which may result in variations in its chemical properties and applications.
Uniqueness
5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone is unique due to its specific substituent groups, which can influence its reactivity, solubility, and biological activity. These unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H28N6O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone |
InChI |
InChI=1S/C20H28N6O5/c1-5-9-22-15-13(17(27)24(11-7-3)19(22)29)26(31)14-16(21-15)23(10-6-2)20(30)25(12-8-4)18(14)28/h5-12H2,1-4H3 |
InChI Key |
DLLJNRRCONSELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCC)CCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


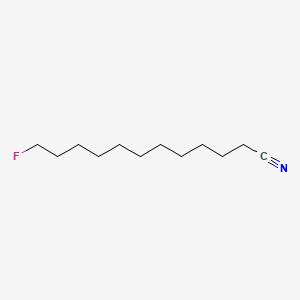
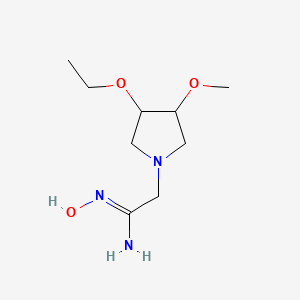
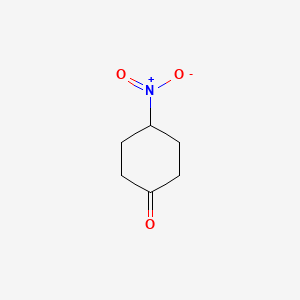
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
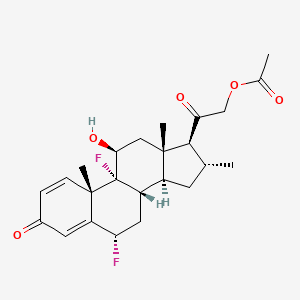
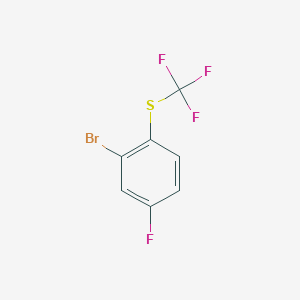
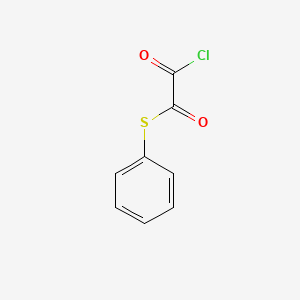
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
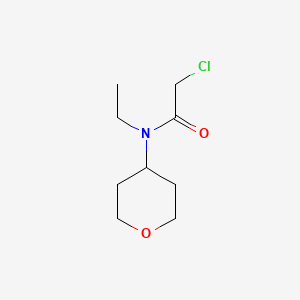
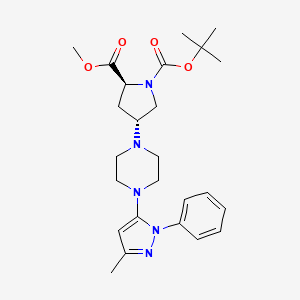

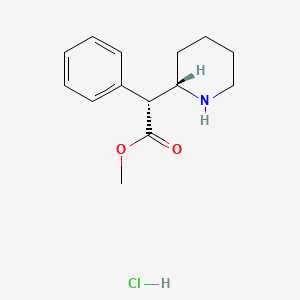
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
